molecular formula C8H6BrNO B150773 2-Bromo-5-methoxybenzonitrile CAS No. 138642-47-4

2-Bromo-5-methoxybenzonitrile

Cat. No. B150773
Key on ui cas rn: 138642-47-4
M. Wt: 212.04 g/mol
InChI Key: ZQONVYONOASKIY-UHFFFAOYSA-N
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Patent
US09365512B2

Procedure details

Methanol (53 mL) and NEt3 (6.90 mL, 49.5 mmol) were added to 2-bromo-5-methoxybenzonitrile (5.25 g, 24.76 mmol) and Pd-dppf (Heraeus) (0.362 g, 0.495 mmol) in a pressure tube. The mixture was stirred under 60 psi of Carbon Monoxide at 80° C. for 8 hr. HPLC analysis (starting material retention time 3.24 min., product retention time 2.82 min.) indicated clean and complete conversion. The obtained solution was concentrated down to a light orange color solid, 6.66 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.9 mL
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
catalyst
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].BrC1C=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:10]=1C#N.[C]=[O:20]>[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CO>[CH3:18][O:17][C:14]1[CH:15]=[C:7]2[C:5](=[CH:10][CH:13]=1)[C:4](=[O:20])[NH:3][CH2:6]2 |f:3.4.5.6,^3:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
6.9 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5.25 g
Type
reactant
Smiles
BrC1=C(C#N)C=C(C=C1)OC
Name
Quantity
0.362 g
Type
catalyst
Smiles
[Pd].C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
53 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution was concentrated down to a light orange color solid, 6.66 g

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CNC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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